5-(3-Chloro-5-methoxyphenyl)-2-(chloromethyl)-1,3-oxazole
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Overview
Description
5-(3-Chloro-5-methoxyphenyl)-2-(chloromethyl)-1,3-oxazole is a synthetic organic compound that belongs to the oxazole family This compound is characterized by the presence of a chloro and methoxy group on the phenyl ring, and a chloromethyl group attached to the oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Chloro-5-methoxyphenyl)-2-(chloromethyl)-1,3-oxazole typically involves the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the chloro and methoxy groups: These groups can be introduced via electrophilic aromatic substitution reactions.
Chloromethylation: The chloromethyl group can be introduced using chloromethylation reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and pressures to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
5-(3-Chloro-5-methoxyphenyl)-2-(chloromethyl)-1,3-oxazole can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different derivatives.
Substitution: The chloro and methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
5-(3-Chloro-5-methoxyphenyl)-2-(chloromethyl)-1,3-oxazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(3-Chloro-5-methoxyphenyl)-2-(chloromethyl)-1,3-oxazole involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, resulting in various effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-(3-Chloro-5-methoxyphenyl)-2-(chloromethyl)-1,3-oxazole
- (3-Chloro-5-methoxyphenyl)cyclopropylmethanone
- (3-Chloro-5-methoxyphenyl)(1-methylcyclopropyl)methanone
Uniqueness
This compound is unique due to its specific structural features, such as the presence of both chloro and methoxy groups on the phenyl ring and the chloromethyl group on the oxazole ring
Biological Activity
5-(3-Chloro-5-methoxyphenyl)-2-(chloromethyl)-1,3-oxazole is a synthetic organic compound belonging to the oxazole family. Its molecular formula is C₁₁H₉Cl₂NO₂, with a molecular weight of 258.10 g/mol. This compound features a chloro and methoxy group on the phenyl ring and a chloromethyl group attached to the oxazole ring, contributing to its unique chemical properties and potential biological activities.
Chemical Structure and Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Oxazole Ring : This is achieved through cyclization reactions involving α-haloketones and amides.
- Introduction of the Chloromethyl Group : This is done via chloromethylation reactions using formaldehyde and hydrochloric acid.
- Attachment of the 3-Chloro-5-methoxyphenyl Group : This step involves nucleophilic substitution reactions to couple the phenyl group with the oxazole ring.
Biological Activity
Research indicates that compounds containing the oxazole ring exhibit a wide range of biological activities, including:
- Anticancer Properties : Studies have shown that derivatives of oxazole, including this compound, can induce apoptosis in various cancer cell lines such as MCF-7 and U-937 . The mechanism often involves modulation of apoptosis pathways, including increased expression of p53 and activation of caspases .
- Antimicrobial Effects : The compound shows potential antimicrobial activity, which can be attributed to its structural characteristics that allow interaction with microbial targets .
- Anti-inflammatory Properties : Similar compounds have been reported to exhibit anti-inflammatory effects, suggesting that this compound may also possess such activity .
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within biological systems. These interactions can modulate various biological pathways leading to therapeutic effects. The exact mechanisms remain an area for further research but may involve enzyme inhibition or receptor antagonism.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds highlights the unique features of this compound:
Compound Name | Structural Features | Biological Activity |
---|---|---|
3-Chloro-4-methoxyphenyl oxazole | Contains similar oxazole ring | Anticancer activity |
2-Chloromethyl-1,3-thiazole | Similar halogenated structure | Antimicrobial properties |
5-Methoxy-2-chlorophenyl oxazole | Shares methoxy group | Anti-inflammatory effects |
The specific combination of chloro and methoxy substituents along with the chloromethyl group enhances its biological activity and specificity towards certain molecular targets compared to other similar compounds.
Case Studies
Several studies have investigated the biological activity of oxazole derivatives:
- Cytotoxicity Studies : In vitro studies demonstrated that derivatives such as 5a–b exhibited significant cytotoxicity against leukemia cell lines (CEM-13, MT-4) with sub-micromolar GI50 values. Flow cytometry assays indicated these compounds effectively induced apoptosis in treated cells .
- Anti-inflammatory Activity : Research involving newly synthesized benzimidazole derivatives bearing oxadiazole rings revealed promising anti-inflammatory effects in animal models, suggesting potential applications for similar oxazole derivatives like this compound .
Properties
Molecular Formula |
C11H9Cl2NO2 |
---|---|
Molecular Weight |
258.10 g/mol |
IUPAC Name |
5-(3-chloro-5-methoxyphenyl)-2-(chloromethyl)-1,3-oxazole |
InChI |
InChI=1S/C11H9Cl2NO2/c1-15-9-3-7(2-8(13)4-9)10-6-14-11(5-12)16-10/h2-4,6H,5H2,1H3 |
InChI Key |
SKLMZDITALOZCG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=CN=C(O2)CCl)Cl |
Origin of Product |
United States |
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